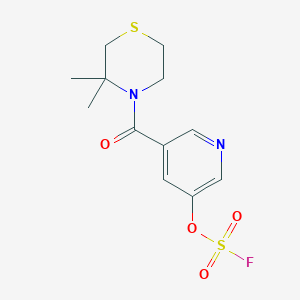

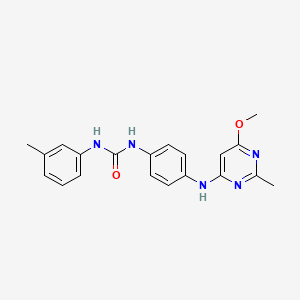

![molecular formula C11H12N2OS2 B2881932 2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338401-80-2](/img/structure/B2881932.png)

2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thieno[3,2-d]pyrimidin-4(3H)-ones are a class of heterocyclic compounds that have been studied for their potential biological activities . They contain a thieno[3,2-d]pyrimidine core, which is a fused ring system consisting of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) and a pyrimidine ring (a six-membered ring with four carbon atoms and two nitrogen atoms) .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones often involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-ones is characterized by the presence of a thieno[3,2-d]pyrimidine core. The exact structure can vary depending on the substituents attached to this core .Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidin-4(3H)-ones can vary depending on the specific compound and its substituents. These properties can include solubility, melting point, boiling point, and spectral data (such as NMR and mass spectrometry) .科学的研究の応用

Synthesis and Chemical Reactions

2-(Allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one has been studied for its reactivity and application in the synthesis of fused pyrimidine systems. Research by Dyachenko et al. (2014) demonstrated that it reacts with arylsulfanyl chlorides to yield addition products, which can further transform into arylsulfanylthiazinopyridopyrimidines through the action of sodium acetate. This process highlights its potential in constructing complex heterocyclic compounds with potential for further chemical modifications and applications in medicinal chemistry (Dyachenko et al., 2014).

Pharmacological Potential

The compound's derivatives have been explored for pharmacological properties. Devani et al. (1976) synthesized 3-substituted thieno[2, 3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters, revealing analgesic, anti-inflammatory, anticonvulsant, and significant antimicrobial activities in some of these compounds. This work underscores the compound's relevance as a precursor in developing new therapeutic agents with diverse biological activities (Devani et al., 1976).

Green Chemistry Applications

Shi et al. (2018) reported a green approach for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, emphasizing step economy, reduced catalyst loading, and easy purification. This methodology presents an environmentally friendly alternative for synthesizing pharmacologically significant thieno[3,2-d]pyrimidin-4(3H)-one derivatives, highlighting the compound's role in sustainable chemical practices (Shi et al., 2018).

Nanocatalyst-Driven Synthesis

Mohsenimehr et al. (2014) utilized a nanocatalyst for the one-pot synthesis of novel pyrido[2,3-d]pyrimidine derivatives from 6-amino-2-(methylthio or ethylthio)pyrimidin-4(3H)-one. This work illustrates the compound's versatility in facilitating the synthesis of novel pyrimidine derivatives under solvent-free conditions, contributing to the advancement of green chemistry and material science (Mohsenimehr et al., 2014).

将来の方向性

特性

IUPAC Name |

3-ethyl-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS2/c1-3-6-16-11-12-8-5-7-15-9(8)10(14)13(11)4-2/h3,5,7H,1,4,6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOGNSREWDTBJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=CS2)N=C1SCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2881853.png)

![(3,3-Difluorospiro[3.3]heptan-1-yl)methanol](/img/structure/B2881858.png)

![2,6-Dichloro-5-fluoro-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B2881859.png)

![N-cyclopentyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2881863.png)

![2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2881865.png)

![5-chloro-2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indole](/img/structure/B2881866.png)

![2-(1,3-Benzodioxol-5-yl)-3-{[2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]methyl}-6-chloroimidazo[1,2-a]pyridine](/img/structure/B2881869.png)